Cas no 300394-89-2 (5-Bromo-N-isobutylpyridin-2-amine)

5-Bromo-N-isobutylpyridin-2-amine is a brominated pyridine derivative featuring an isobutylamine substituent at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine moiety and amine functionality. The isobutyl group enhances lipophilicity, potentially improving bioavailability in drug development applications. Its well-defined structure allows for precise modifications, making it useful in cross-coupling reactions and as a building block for more complex heterocyclic systems. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Proper characterization includes NMR, HPLC, and mass spectrometry for purity verification.
5-Bromo-N-isobutylpyridin-2-amine structure
300394-89-2 structure
Product Name:5-Bromo-N-isobutylpyridin-2-amine
CAS No:300394-89-2
MF:C9H13BrN2
MW:229.116921186447
MDL:MFCD00956963
CID:1035003
PubChem ID:3754614
Update Time:2025-10-31

5-Bromo-N-isobutylpyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-N-isobutylpyridin-2-amine
    • 5-bromo-N-(2-methylpropyl)pyridin-2-amine
    • 5-Bromo-N-isobutyl-2-pyridinamine
    • AC1MWT1H
    • CTK6A8657
    • MolPort-002-474-394
    • SureCN183600
    • AKOS009229316
    • SCHEMBL18774110
    • 300394-89-2
    • SCHEMBL183600
    • DTXSID40395967
    • J-517186
    • CS-0360750
    • O11389
    • AS-50219
    • DB-317544
    • MDL: MFCD00956963
    • Inchi: 1S/C9H13BrN2/c1-7(2)5-11-9-4-3-8(10)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,11,12)
    • InChI Key: NQBZRNWPFRFKMT-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)NCC(C)C

Computed Properties

  • Exact Mass: 228.02621g/mol
  • Monoisotopic Mass: 228.02621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 284.1±25.0 °C at 760 mmHg
  • Flash Point: 125.6±23.2 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

5-Bromo-N-isobutylpyridin-2-amine Security Information

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5-Bromo-N-isobutylpyridin-2-amine Related Literature

Additional information on 5-Bromo-N-isobutylpyridin-2-amine

Professional Introduction to 5-Bromo-N-isobutylpyridin-2-amine (CAS No. 300394-89-2)

5-Bromo-N-isobutylpyridin-2-amine, with the chemical formula C11H16BrN2, is a significant compound in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 300394-89-2, has garnered attention due to its versatile applications in the synthesis of bioactive molecules. The presence of both bromine and amine functional groups makes it a valuable intermediate in the development of various targeted therapies.

The structure of 5-Bromo-N-isobutylpyridin-2-amine consists of a pyridine core substituted at the 5-position with a bromine atom and at the 2-position with an N-isobutyl amine group. This specific arrangement enhances its reactivity, making it a preferred building block for medicinal chemists. The pyridine ring is known for its ability to interact with biological targets, while the bromine atom provides a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

In recent years, there has been a surge in research focusing on developing novel small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. 5-Bromo-N-isobutylpyridin-2-amine has emerged as a key intermediate in the synthesis of kinase inhibitors, which are critical in cancer therapy. For instance, studies have demonstrated its utility in creating potent JAK (Janus kinase) inhibitors, which play a crucial role in signaling pathways that drive tumor growth and survival.

The pharmaceutical industry has been particularly interested in leveraging the reactivity of CAS No. 300394-89-2 to develop next-generation antiviral agents. Researchers have explored its incorporation into peptidomimetics designed to target viral proteases, which are essential for viral replication. Preliminary findings suggest that derivatives of this compound exhibit promising inhibitory activity against certain viral enzymes, highlighting its potential as a scaffold for antiviral drug development.

Beyond its applications in pharmaceuticals, 5-Bromo-N-isobutylpyridin-2-amine has shown promise in agrochemical research. Its structural features make it suitable for designing novel pesticides and herbicides that target specific enzymes involved in plant growth regulation. By modifying the substituents on the pyridine ring, scientists have been able to create compounds that exhibit selective toxicity towards pests while minimizing environmental impact.

The synthesis of CAS No. 300394-89-2 typically involves multi-step organic transformations starting from readily available pyridine derivatives. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry, have been employed to improve yield and purity. These techniques not only enhance the efficiency of production but also allow for greater scalability, making it feasible for industrial applications.

In conclusion, 5-Bromo-N-isobutylpyridin-2-amine represents a cornerstone compound in modern chemical biology and drug discovery. Its unique structural attributes and reactivity profile enable its use in diverse applications ranging from oncology to agriculture. As research continues to uncover new therapeutic targets and synthetic strategies, the importance of this compound is expected to grow further, solidifying its role as a vital intermediate in the development of innovative bioactive molecules.

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